2-Ethoxy-4-(2-((2-nitrophenoxy)AC)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
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Overview
Description
2-Ethoxy-4-(2-((2-nitrophenoxy)AC)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is a complex organic compound with the molecular formula C24H19Cl2N3O7 and a molecular weight of 532.341 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(2-((2-nitrophenoxy)AC)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves multiple steps, typically starting with the nitration of phenylacetic acid to form 2-nitrophenylacetic acid . This intermediate is then reacted with ethoxyphenyl and dichlorobenzoate derivatives under specific conditions to form the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-(2-((2-nitrophenoxy)AC)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like zinc and ammonium chloride for the reduction of the nitro group , and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include derivatives with altered functional groups, such as amines from the reduction of nitro groups .
Scientific Research Applications
2-Ethoxy-4-(2-((2-nitrophenoxy)AC)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and for the formation of heterocycles.
Biology: Potential use in studying enzyme inhibition and other biochemical pathways.
Medicine: Research into its potential therapeutic effects, particularly in neurodegenerative diseases.
Industry: Limited industrial applications due to its specialized nature.
Mechanism of Action
The mechanism of action for 2-Ethoxy-4-(2-((2-nitrophenoxy)AC)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can be reduced to an amine, which may interact with enzymes or receptors in biological systems . The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Properties
CAS No. |
477732-32-4 |
---|---|
Molecular Formula |
C24H19Cl2N3O7 |
Molecular Weight |
532.3 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C24H19Cl2N3O7/c1-2-34-22-11-15(7-10-21(22)36-24(31)17-9-8-16(25)12-18(17)26)13-27-28-23(30)14-35-20-6-4-3-5-19(20)29(32)33/h3-13H,2,14H2,1H3,(H,28,30)/b27-13+ |
InChI Key |
ASOXVAIFGPEJIF-UVHMKAGCSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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